The synthesis of Peucedanocoumarin III has been established through several organic synthesis protocols. The most notable method involves a multi-step process starting from umbelliferone, which is a common precursor in coumarin synthesis.
Peucedanocoumarin III features a distinct molecular structure characterized by its coumarin backbone, which consists of a benzene ring fused to a lactone.
Peucedanocoumarin III participates in various chemical reactions that enhance its therapeutic potential. Notably, it acts as an inhibitor of protein aggregation, particularly targeting α-synuclein aggregates associated with Parkinson's disease.
The mechanism by which Peucedanocoumarin III exerts its biological effects involves several pathways:
The physical and chemical properties of Peucedanocoumarin III contribute significantly to its functionality:
These properties influence its bioavailability and efficacy as a therapeutic agent.
Peucedanocoumarin III holds promise for various scientific applications:
Peucedanocoumarin III (PCIII), a bioactive furanocoumarin, is primarily isolated from the roots of Angelica decursiva (formerly Peucedanum decursivum) and related Apiaceae species [1] [5]. These plants have been integral to traditional East Asian medicine systems (notably Korean and Chinese pharmacopeias) for centuries, historically employed in formulations targeting inflammatory conditions, respiratory ailments, and circulatory disorders [8]. While historical texts do not explicitly mention neurodegenerative applications, the contemporary discovery of PCIII's neuroprotective properties aligns with ethnopharmacological knowledge regarding the use of Angelica species for disorders potentially linked to oxidative stress and inflammation – key pathophysiological components in neurodegeneration [8]. The compound was first chemically characterized in the 1990s [1], but its specific investigation within the context of protein misfolding diseases represents a significant shift from traditional use towards targeted neuropharmacology. Its inclusion in the National Development Institute of Korean Medicine (NIKOM) natural compound library (>640 compounds, >80% purity) facilitated modern high-throughput screening that revealed its potent anti-aggregation properties [1] [3].
PCIII (Chemical formula: C₂₁H₂₂O₇; Molecular Weight: 386.40 g/mol; CAS No.: 130464-57-2) belongs to the dihydropyranocoumarin subclass of furanocoumarins, characterized by a fused coumarin core with a dihydropyran ring [2] [6]. Its specific structure features a trans-diol moiety esterified with tiglic acid and acetic acid, critically forming (3'R,4'R)-3'-tigloyloxy-4'-acetoxy-3',4'-dihydroseselin [5]. This configuration distinguishes it from closely related isomers like peucedanocoumarin IV (PCIV), where the ester group positions differ, significantly impacting biological activity and synthetic yield [6]. The structural complexity necessitates multi-step organic synthesis starting from umbelliferone, involving seselin formation, epoxidation, hydrolysis to trans-diol, and selective esterification – a process yielding racemic PCIII suitable for therapeutic evaluation [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7